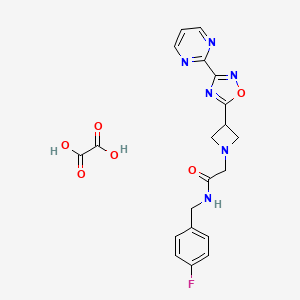

N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a structurally complex molecule featuring a pyrimidine-linked 1,2,4-oxadiazole core, an azetidine ring, and a fluorinated benzyl group. Its synthesis likely involves coupling reactions between oxadiazole precursors and azetidine-containing intermediates, followed by salt formation with oxalic acid. Characterization methods such as NMR, IR, and mass spectrometry (MS) are standard for verifying its structure, as seen in analogous compounds .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O2.C2H2O4/c19-14-4-2-12(3-5-14)8-22-15(26)11-25-9-13(10-25)18-23-17(24-27-18)16-20-6-1-7-21-16;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,22,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDPNQMYUGUTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

Introduction of the pyrimidinyl group: This step may involve nucleophilic substitution reactions where the pyrimidinyl group is introduced onto the oxadiazole ring.

Formation of the azetidine ring: This can be done through cyclization reactions involving suitable precursors.

Attachment of the fluorobenzyl group: This step may involve the use of fluorobenzyl halides in nucleophilic substitution reactions.

Formation of the final compound: The final step involves the coupling of the intermediate compounds to form N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide, followed by the formation of its oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups onto the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Studies have shown that modifications in the chemical structure can enhance the binding affinity to the PARP enzyme, potentially leading to more effective anticancer agents .

1.2 Antibacterial Properties

There is growing interest in the antibacterial properties of molecular hybrids that include oxadiazole moieties. Compounds featuring similar structures have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The incorporation of pyrimidine and oxadiazole groups may enhance the antimicrobial efficacy by disrupting bacterial cellular processes .

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity. The fluorobenzyl group is known to influence lipophilicity and metabolic stability, which are critical factors for drug efficacy. The presence of azetidine and oxadiazole rings contributes to the compound's ability to interact with biological targets effectively .

Synthesis and Optimization

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve efficiency. The optimization process often includes evaluating different reaction conditions, such as temperature and catalyst choice, which can significantly affect the final product's characteristics .

Case Studies

Several studies have reported on compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s distinct structural elements can be compared to related derivatives:

- Azetidine vs.

- Fluorinated Benzyl Group : The 4-fluorobenzyl moiety may improve lipophilicity and metabolic stability, a strategy also observed in other medicinal compounds (e.g., ).

Spectroscopic Characterization

- 1H NMR : Peaks for the azetidine ring (δ 3.5–4.5 ppm) and fluorobenzyl group (δ 7.2–7.4 ppm) would distinguish the target compound.

- MS : The oxalate salt would exhibit a molecular ion peak corresponding to the free base (unreported), while the analogue in showed [M+H]+ at m/z 342.2.

Potential Bioactivity

While biological data for the target compound are unavailable, structural analogs suggest possible applications:

- Pyrimidine-oxadiazole hybrids (e.g., ) are explored as kinase inhibitors or ion channel modulators.

- Fluorinated aromatic groups (e.g., ) often enhance blood-brain barrier penetration or target affinity.

Research Findings and Limitations

- Gaps in Data : The target compound’s synthesis yield, exact molecular weight, and bioactivity remain unreported in available literature.

- Comparative Advantages : Its azetidine and fluorobenzyl groups may offer superior pharmacokinetic properties over analogues with bulkier substituents (e.g., isopropyl in ).

Biological Activity

N-(4-fluorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of various precursors. The key structural features include:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Pyrimidine and Oxadiazole Moieties : These heterocycles are known for their pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety suggests potential inhibition of enzymes involved in cellular processes.

- Interaction with Biological Targets : The fluorobenzyl group enhances lipophilicity, allowing better interaction with lipid membranes and potentially enhancing bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing fluorobenzyl groups can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Target Organism | IC50 Value (µM) |

|---|---|---|---|

| N-(4-fluorobenzyl)-... | Antibacterial | E. coli | 25 |

| N-(4-fluorobenzyl)-... | Antifungal | C. albicans | 30 |

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through apoptosis induction in cancer cell lines such as HeLa and MCF-7. The mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications in the azetidine structure significantly influence cell viability and apoptosis rates.

- In Vivo Studies : Animal models treated with derivatives showed a reduction in tumor size compared to control groups, indicating potential therapeutic efficacy.

Toxicity Profile

While exploring the biological activity, it is crucial to assess toxicity. Initial assessments suggest that some derivatives may exhibit cytotoxic effects at higher concentrations; however, others remain non-toxic at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.